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molecular formula C18H14O8 B1678306 Psoromic acid CAS No. 7299-11-8

Psoromic acid

Cat. No. B1678306
M. Wt: 358.3 g/mol
InChI Key: FUCWJKJZOHOLEO-UHFFFAOYSA-N
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Patent
US08158623B2

Procedure details

4-Formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-6-carboxylic acid methyl ester (42.0 mg) and lithium iodide (250 mg) were taken in hexamethylphosphoric triamide (5 ml). The mixture was stirred at 90° C. for 5 h and then lithium iodide (250 mg) was added again. The mixture was heated at 90° C. for 21 h. When the reaction was completed, the mixture was cooled and poured into hydrochloric acid cooled by an ice bath. The mixture was extracted with ethyl acetate. The organic extract was washed in turn with water, saturated aqueous sodium thiosulphate, and finally saturated brine, and was dried over anhydrous magnesium sulfate. The crude product was crystallized from dimethyl sulphoxide to afford psoromic acid, m.p. 264-265° C., 1HNMR (300 MHz, d6-DMSO): δ 2.20 (s, 3H), 2.46 (s, 3H), 3.83 (s, 3H), 6.83 (s, 1H), 7.08 (s, 1H), 10.46 (s, 1H).
Name
4-Formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-6-carboxylic acid methyl ester
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:15]2[O:14][C:13]3[C:16]([CH:22]=[O:23])=[C:17]([OH:21])[CH:18]=[C:19]([CH3:20])[C:12]=3[C:11](=[O:24])[O:10][C:9]=2[C:8]([CH3:25])=[C:7]([O:26][CH3:27])[CH:6]=1)=[O:4].[I-].[Li+].Cl>CN(C)P(=O)(N(C)C)N(C)C>[CH3:20][C:19]1[C:12]2[C:11]([O:10][C:9]3[C:8]([CH3:25])=[C:7]([O:26][CH3:27])[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[C:15]=3[O:14][C:13]=2[C:16]([CH:22]=[O:23])=[C:17]([OH:21])[CH:18]=1)=[O:24] |f:1.2|

Inputs

Step One
Name
4-Formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-6-carboxylic acid methyl ester
Quantity
42 mg
Type
reactant
Smiles
COC(=O)C1=CC(=C(C=2OC(C3=C(OC21)C(=C(C=C3C)O)C=O)=O)C)OC
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
[I-].[Li+]
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
[I-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 90° C. for 21 h
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled by an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed in turn with water, saturated aqueous sodium thiosulphate, and finally saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from dimethyl sulphoxide

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CC(=C(C2=C1C(=O)OC=3C(=C(C=C(C3O2)C(=O)O)OC)C)C=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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